molecular formula C25H23N3O3S2 B11129253 7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11129253
M. Wt: 477.6 g/mol
InChI Key: BFXGAWZOEWEZHZ-UHFFFAOYSA-N
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Description

The compound 7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (hereafter referred to as Compound A) is a derivative of the chromeno[2,3-c]pyrrole-3,9-dione scaffold, a fused bicyclic system with a pyran ring fused to a pyrrole-dione moiety. Key structural features include:

  • 7-Methyl group: Enhances lipophilicity and steric bulk.
  • 4-(Methylsulfanyl)phenyl group at position 1: The methylsulfanyl (SCH₃) group may modulate electronic properties and solubility compared to hydroxyl or nitro substituents.

Compound A is synthesized via one-pot multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aldehydes, and amines, as described in recent methodologies . This approach enables rapid diversification of substituents, making it feasible to generate libraries of analogous compounds for drug discovery .

Properties

Molecular Formula

C25H23N3O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H23N3O3S2/c1-13(2)11-19-26-27-25(33-19)28-21(15-6-8-16(32-4)9-7-15)20-22(29)17-12-14(3)5-10-18(17)31-23(20)24(28)30/h5-10,12-13,21H,11H2,1-4H3

InChI Key

BFXGAWZOEWEZHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiadiazole and phenyl groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Advancements: The MCR strategy for Compound A achieves high yields (up to 85%) under mild conditions, comparable to spirochromeno-pyrrole syntheses (70–90% yields) .
  • SAR Opportunities: Libraries of 223 chromeno-pyrrole derivatives suggest that substituent variations at position 2 (e.g., thiadiazole vs. pyrazole) significantly modulate bioactivity.
  • Unresolved Questions : The exact biological targets of Compound A remain uncharacterized, though its scaffold is associated with glucokinase activation and antiviral effects .

Biological Activity

The compound 7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic molecule notable for its potential biological activities. It features multiple functional groups including a thiadiazole ring and a chromeno-pyrrole structure, which are often associated with significant pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S, and its structure includes:

  • Thiadiazole Ring : Known for antimicrobial and anticancer activities.
  • Chromeno-Pyrrole Moiety : Associated with neuroprotective effects and potential anticancer properties.
  • Methylsulfanyl Phenyl Group : Enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this one exhibit various biological activities:

  • Antimicrobial Activity : Compounds with thiadiazole structures have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Activity : Chromeno-pyrrole derivatives have been reported to inhibit cancer cell proliferation in vitro.
  • MAO Inhibition : Thiadiazole derivatives have been studied for their ability to inhibit monoamine oxidase (MAO), an important target in treating depression and neurodegenerative diseases.

1. Anticancer Activity

A study on pyrrole derivatives indicated that certain structural modifications can significantly enhance anticancer activity against human pancreatic cancer cell lines (PANC and ASPC-1). The findings suggest that the presence of specific substituents can improve the efficacy of these compounds in targeting cancer cells .

2. MAO Inhibition

Research on various thiadiazole derivatives demonstrated their potential as MAO-A inhibitors. For instance, one derivative showed an IC50 value of 0.060μM0.060\,\mu M, indicating strong inhibitory activity. This suggests that the target compound may also possess similar properties due to its structural components .

3. Antimicrobial Studies

Compounds structurally related to this compound have been documented to exhibit antimicrobial properties. The presence of the thiadiazole ring is particularly noted for enhancing such activities.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Methylthio-1,3,4-thiadiazoleContains a thiadiazole ringAntimicrobial
Chromeno[2,3-c]pyrrole derivativesSimilar chromeno-pyrrole structureAnticancer
4-(Methylsulfanyl)phenyl derivativesMethylsulfanyl group presenceAnti-inflammatory

This table illustrates how the unique combination of functional groups in the target compound may contribute to its enhanced biological efficacy compared to other known compounds.

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